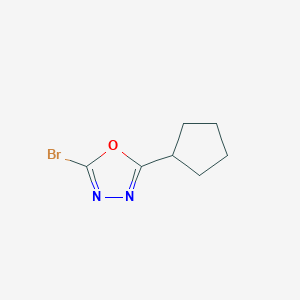![molecular formula C8H3BrIN3 B13926960 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 8th positions, respectively, and a cyano group at the 7th position. It has a molecular formula of C7H2BrIN2 and a molecular weight of 322.93 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct bromination and iodination of imidazo[1,2-a]pyridine using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazo[1,2-a]pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and epilepsy
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 7-Bromoimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
Uniqueness
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. The cyano group at the 7th position also adds to its uniqueness, making it a versatile intermediate for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H3BrIN3 |
|---|---|
Peso molecular |
347.94 g/mol |
Nombre IUPAC |
6-bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H3BrIN3/c9-6-4-13-2-1-12-8(13)7(10)5(6)3-11/h1-2,4H |
Clave InChI |
TZKDHJFAADKRJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C(=C(C2=N1)I)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)








![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)
![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)



